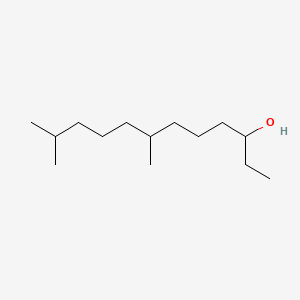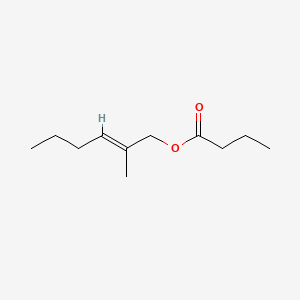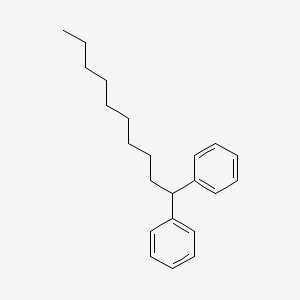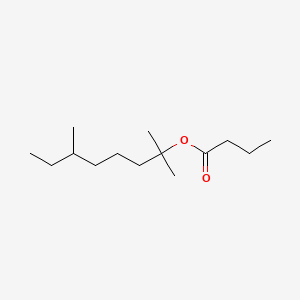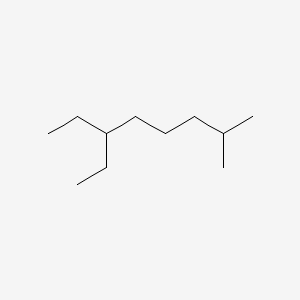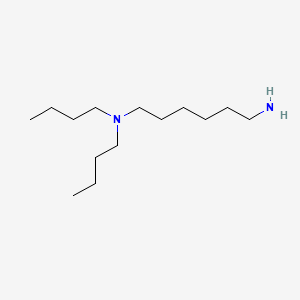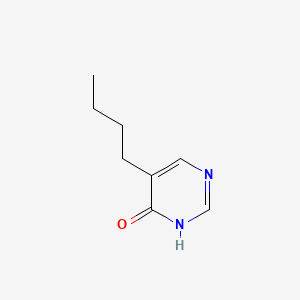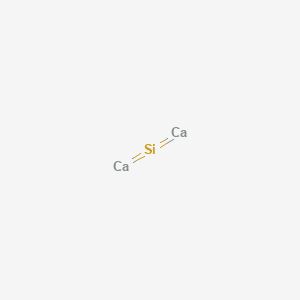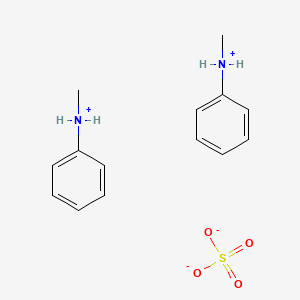
3-(O-5''-(thymidine)2'-succinyloxyethylthio)rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is a complex organic compound with the molecular formula C53H65N3O20S and a molecular weight of 1096.1563 . This compound is a derivative of rifamycin S, which is a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive bacteria such as Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with thymidine derivatives under specific conditions. For instance, rifamycin S can be reacted with thymidine-2’-succinate in the presence of a coupling agent to form the desired compound .
Industrial Production Methods
Industrial production of rifamycin S, the precursor to 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S, often involves the fermentation of Streptomyces mediterranei followed by extraction and purification processes. The crude rifamycin S is then subjected to further chemical modifications to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rifamycin core.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rifamycin derivatives with altered antibacterial properties .
Scientific Research Applications
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its interactions with bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and leprosy.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifaximin: Used for treating traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its thymidine moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its antibacterial efficacy compared to other rifamycin derivatives .
Properties
CAS No. |
191152-94-0 |
|---|---|
Molecular Formula |
C53H65N3O20S |
Molecular Weight |
1096.2 g/mol |
IUPAC Name |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C53H65N3O20S/c1-23-12-11-13-24(2)50(67)54-40-44(64)38-37(45(65)48(40)77-19-18-71-35(59)14-15-36(60)72-22-33-31(58)20-34(75-33)56-21-25(3)51(68)55-52(56)69)39-47(29(7)43(38)63)76-53(9,49(39)66)73-17-16-32(70-10)26(4)46(74-30(8)57)28(6)42(62)27(5)41(23)61/h11-13,16-17,21,23,26-28,31-34,41-42,46,58,61-63H,14-15,18-20,22H2,1-10H3,(H,54,67)(H,55,68,69)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31?,32-,33+,34+,41-,42+,46+,53-/m0/s1 |
InChI Key |
PTKCNQZTWYOMIC-CEIIIIIZSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5C(C[C@@H](O5)N6C=C(C(=O)NC6=O)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





